molecular formula C18H20FNO2 B1503826 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)- CAS No. 129050-29-9

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-

Cat. No. B1503826
CAS RN: 129050-29-9
M. Wt: 301.4 g/mol
InChI Key: UWHPUMRASBVSQY-WMZOPIPTSA-N
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Description

“(2S)-6-Fluoro-2-(oxiran-2-YL)chromane” is a chemical compound with the molecular formula C11H11FO2 . It is a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Oxirane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.21 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Hydrogen Bonding and Molecular Interaction Studies

The compound's interaction with haloforms like chloroform and fluoroform has been studied, revealing hydrogen bonding to the oxygen atom of bases, leading to a blue shift in the haloform CH stretch. These findings are significant in understanding molecular interactions and hydrogen bonding mechanisms (Delanoye et al., 2002).

Chiral Analysis and Synthesis

It's utilized as a chiral resolution reagent, notably (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for determining the enantiomeric excess (ee) of α-chiral amines, offering a versatile approach for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Drug Design and Bioactive Molecule Synthesis

The chromane nucleus, common in many bioactive molecules, can be oxidized at position 3. The synthesis of 3-fluorochromanes using iodine(I)/iodine(III) catalysis is notable for generating novel scaffolds, aiding in drug discovery and bioisosterism (Sarie et al., 2020).

Gas-Phase Reactivity Studies

Studies on the gas-phase reactivity of lanthanide cations with fluorocarbons, including (2S)-6-Fluoro-2-(oxiran-2-YL)chromane, provide insights into the selective activation of C−F bonds, crucial for understanding chemical reactivity and designing new chemical transformations (Cornehl et al., 1996).

Safety and Hazards

Specific safety and hazard information for “(2S)-6-Fluoro-2-(oxiran-2-YL)chromane” is not provided in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-6-Fluoro-2-(oxiran-2-YL)chromane involves the reaction of a chromane derivative with an epoxide reagent in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-chromanol", "6-fluoro-2-bromoacetyl chloride", "sodium hydride", "epichlorohydrin", "anhydrous aluminum chloride", "diethyl ether", "water" ], "Reaction": [ "2-chromanol is reacted with 6-fluoro-2-bromoacetyl chloride in the presence of sodium hydride to form (2S)-6-fluoro-2-(hydroxy(2-oxoethyl))chromane.", "The hydroxy group is then converted to an epoxide using epichlorohydrin and anhydrous aluminum chloride as a Lewis acid catalyst.", "The resulting (2S)-6-fluoro-2-(oxiran-2-YL)chromane is isolated by extraction with diethyl ether and washing with water." ] }

CAS RN

129050-29-9

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

(1S)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18-/m0/s1

InChI Key

UWHPUMRASBVSQY-WMZOPIPTSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNCC3=CC=CC=C3)O

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-
Reactant of Route 2
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-
Reactant of Route 3
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-
Reactant of Route 4
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-
Reactant of Route 5
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-
Reactant of Route 6
2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaS,2S)-

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